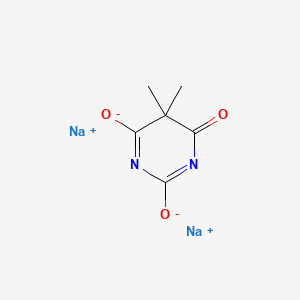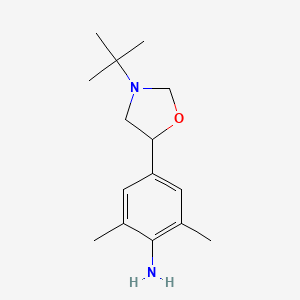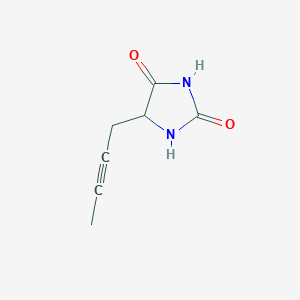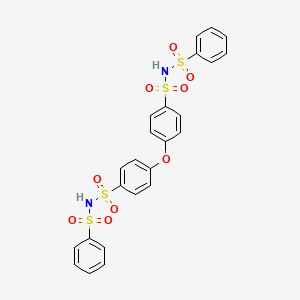
5,5-Dimethylbarbituric acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylbarbituric acid sodium is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This compound, specifically, is a sodium salt form of 5,5-dimethylbarbituric acid, which is characterized by the presence of two methyl groups at the 5th position of the barbituric acid ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylbarbituric acid sodium typically involves the alkylation of barbituric acid. One common method is the reaction of barbituric acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Barbituric acid+2CH3I+NaOH→5,5-Dimethylbarbituric acid sodium+NaI+H2O
The reaction is carried out under controlled conditions to ensure the complete conversion of barbituric acid to its dimethyl derivative .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbarbituric acid sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the nitrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted barbiturates .
Scientific Research Applications
5,5-Dimethylbarbituric acid sodium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research into its pharmacological properties aims to develop new sedative and hypnotic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5,5-dimethylbarbituric acid sodium involves its interaction with the central nervous system. It acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Barbituric acid: The parent compound of barbiturates, lacking the methyl groups at the 5th position.
1,3-Dimethylbarbituric acid: A derivative with methyl groups at the 1st and 3rd positions.
Sodium barbiturate: Another sodium salt form of barbituric acid.
Uniqueness
5,5-Dimethylbarbituric acid sodium is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of methyl groups at the 5th position enhances its stability and alters its interaction with biological targets compared to other barbiturates .
Properties
CAS No. |
81913-65-7 |
|---|---|
Molecular Formula |
C6H6N2Na2O3 |
Molecular Weight |
200.10 g/mol |
IUPAC Name |
disodium;5,5-dimethyl-6-oxopyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H8N2O3.2Na/c1-6(2)3(9)7-5(11)8-4(6)10;;/h1-2H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
InChI Key |
VGUMVDKHRUTUHV-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)

![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)



![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)



